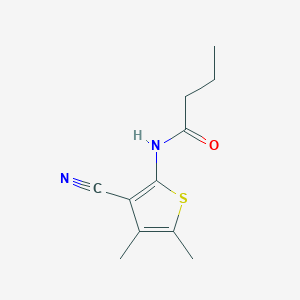![molecular formula C22H29N3O2 B251083 N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B251083.png)
N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide, commonly known as NEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NEB is a small molecule that belongs to the class of benzamides and is widely used in the study of various biological processes.
作用机制
NEB exerts its effects by inhibiting the activity of various enzymes and proteins involved in cellular processes. For example, NEB has been shown to inhibit the activity of PARP, an enzyme that plays a critical role in repairing DNA damage. Inhibition of PARP by NEB leads to the accumulation of DNA damage and ultimately cell death. Similarly, NEB has been shown to inhibit the activity of HDACs, which are enzymes that regulate gene expression by modifying histone proteins. Inhibition of HDACs by NEB leads to changes in gene expression and ultimately cell death.
Biochemical and Physiological Effects:
NEB has been shown to have significant biochemical and physiological effects, especially in cancer cells. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. NEB has also been shown to inhibit the growth of tumor xenografts in animal models. In addition, NEB has been shown to enhance the sensitivity of cancer cells to radiation and chemotherapy.
实验室实验的优点和局限性
NEB has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has also been extensively characterized in various biological assays, making it a valuable tool compound for investigating various cellular processes. However, NEB also has some limitations. Its effects on cellular processes may be cell-type specific, and its potency may vary depending on the experimental conditions.
未来方向
There are several future directions for the study of NEB. One area of interest is the development of more potent and selective analogs of NEB that can be used as therapeutic agents for the treatment of cancer and other diseases. Another area of interest is the investigation of the role of NEB in various biological processes, such as inflammation and immune response. Finally, the development of new assays and techniques for the study of NEB and its effects on cellular processes will be critical for advancing our understanding of its mechanism of action and potential applications.
合成方法
The synthesis of NEB involves the reaction of 4-isopropoxybenzoic acid with 4-(4-ethyl-1-piperazinyl)aniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere. The resulting product is then purified by column chromatography to obtain pure NEB.
科学研究应用
NEB has numerous scientific research applications, especially in the study of various biological processes. It is widely used as a tool compound to investigate the role of various proteins and enzymes in cellular processes such as cell proliferation, differentiation, and apoptosis. NEB has been shown to inhibit the activity of various enzymes such as poly(ADP-ribose) polymerase (PARP), histone deacetylases (HDACs), and heat shock protein 90 (HSP90). These enzymes play critical roles in various cellular processes, and their inhibition by NEB has been shown to have significant effects on cell growth and survival.
属性
分子式 |
C22H29N3O2 |
|---|---|
分子量 |
367.5 g/mol |
IUPAC 名称 |
N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C22H29N3O2/c1-4-24-13-15-25(16-14-24)20-9-7-19(8-10-20)23-22(26)18-5-11-21(12-6-18)27-17(2)3/h5-12,17H,4,13-16H2,1-3H3,(H,23,26) |
InChI 键 |
PWOZPTCHGPKELD-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
规范 SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}biphenyl-4-carboxamide](/img/structure/B251000.png)
![N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251002.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251003.png)
![3,5-dichloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251004.png)
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251005.png)


![3-fluoro-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B251010.png)
![2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B251012.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B251015.png)
![2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251019.png)

![2-(4-chlorophenyl)-N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]acetamide](/img/structure/B251021.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B251023.png)